4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde
CAS No.: 1955540-11-0
Cat. No.: VC4940311
Molecular Formula: C5H4BrNO2S
Molecular Weight: 222.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955540-11-0 |
|---|---|
| Molecular Formula | C5H4BrNO2S |
| Molecular Weight | 222.06 |
| IUPAC Name | 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 |
| Standard InChI Key | MCMOUHUYEOHIOJ-UHFFFAOYSA-N |
| SMILES | COC1=NSC(=C1Br)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde combines a thiazole core (a five-membered ring containing sulfur and nitrogen) with three distinct substituents:
-
Bromine at position 4
-
Methoxy group (-OCH₃) at position 3
-
Carbaldehyde (-CHO) at position 5
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄BrNO₂S | |
| Molecular Weight | 222.06 g/mol | |
| IUPAC Name | 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde | |
| SMILES | COC1=NSC(=C1Br)C=O | |
| InChIKey | MCMOUHUYEOHIOJ-UHFFFAOYSA-N |
The planar thiazole ring enables π-π stacking interactions, while the electron-withdrawing bromine and methoxy groups influence electronic distribution. The carbaldehyde moiety provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .
Spectroscopic Data
Though experimental spectra are unavailable in published literature, computational predictions suggest:
-
IR: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Br stretch) .
-
NMR: Expected singlet for aldehyde proton (~9.8 ppm) and methoxy group (~3.8 ppm) in NMR .
Synthetic Routes and Optimization
While no explicit synthesis for this compound is documented, analogous thiazole derivatives provide methodological insights:
Proposed Synthesis Pathway
-
Thiazole Ring Formation:
Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis . -
Functionalization:
Challenges and Solutions
-
Regioselectivity: Bromine and methoxy groups may direct electrophilic substitution; protecting group strategies could enhance positional control .
-
Stability: The aldehyde group is prone to oxidation; synthetic steps should employ inert atmospheres and low temperatures .
| Parameter | Recommendation | Source |
|---|---|---|
| Handling | Use PPE (gloves, goggles) in fume hood | |
| Storage | 2–8°C under inert gas (N₂/Ar) | |
| Stability | Sensitive to light and moisture; shelf life ≤12 months |
Hazard Notes:
-
No ecotoxicity data available; assume toxic to aquatic life.
Future Research Directions
-
Mechanistic Studies:
-
Structural Optimization:
-
Synthetic Scalability:
-
Develop continuous flow protocols to reduce reaction times and improve yields.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume